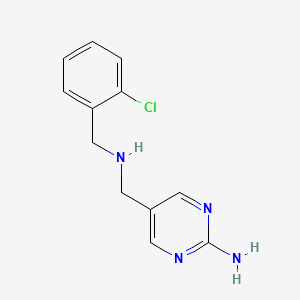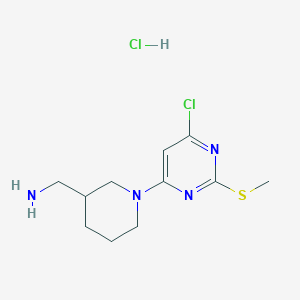
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro and methylthio group, a piperidine ring, and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under conditions that facilitate the formation of the pyrimidine ring with the desired substitutions (chloro and methylthio groups).
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyrimidine ring through a series of reactions.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring or the piperidine ring, depending on the reagents and conditions used.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the pyrimidine or piperidine rings.
Substitution Products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound may be used to study the effects of specific structural modifications on biological activity, particularly in the context of drug design and development.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Eigenschaften
Molekularformel |
C11H18Cl2N4S |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17ClN4S.ClH/c1-17-11-14-9(12)5-10(15-11)16-4-2-3-8(6-13)7-16;/h5,8H,2-4,6-7,13H2,1H3;1H |
InChI-Schlüssel |
GVRCNFIHDYHPJB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11805358.png)
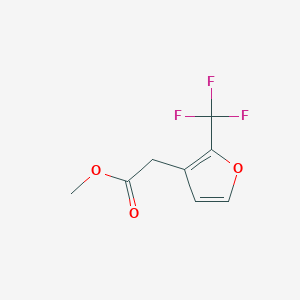
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11805363.png)

![N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11805389.png)
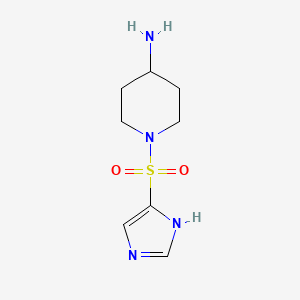
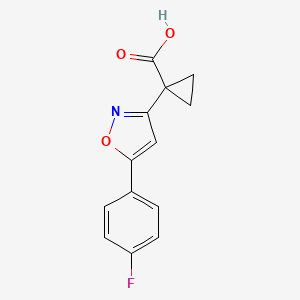


![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)
